molecular formula C14H23O4PS B14225536 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene CAS No. 827304-09-6

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene

Katalognummer: B14225536
CAS-Nummer: 827304-09-6
Molekulargewicht: 318.37 g/mol
InChI-Schlüssel: LOLCRWDULIAIHC-LGTGAQBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene is a complex organic compound with a unique structure that combines a phosphoryl group, a sulfinyl group, and a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfinyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The phosphoryl group can be reduced to a phosphine oxide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of phosphine oxide derivatives.

    Substitution: Formation of nitro or halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene has diverse applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Wirkmechanismus

The mechanism of action of 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfinyl and phosphoryl groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

    1-[(S)-1-diethoxyphosphorylpropylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-[(S)-1-diethoxyphosphorylpropylthio]-4-methylbenzene: Contains a thio group instead of a sulfinyl group.

    1-[(S)-1-diethoxyphosphorylpropylamino]-4-methylbenzene: Contains an amino group instead of a sulfinyl group.

Uniqueness: 1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene is unique due to the presence of both sulfinyl and phosphoryl groups, which confer distinct reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its biological activity and interactions with molecular targets.

Eigenschaften

CAS-Nummer

827304-09-6

Molekularformel

C14H23O4PS

Molekulargewicht

318.37 g/mol

IUPAC-Name

1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene

InChI

InChI=1S/C14H23O4PS/c1-5-14(19(15,17-6-2)18-7-3)20(16)13-10-8-12(4)9-11-13/h8-11,14H,5-7H2,1-4H3/t14?,20-/m0/s1

InChI-Schlüssel

LOLCRWDULIAIHC-LGTGAQBVSA-N

Isomerische SMILES

CCC(P(=O)(OCC)OCC)[S@@](=O)C1=CC=C(C=C1)C

Kanonische SMILES

CCC(P(=O)(OCC)OCC)S(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.